6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide
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Overview
Description
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide are compounds belonging to the class of fluorene derivatives. These compounds are characterized by the presence of a chlorine atom at the 6th position and a carboxamide group at the 1st position of the fluorene ring. The methyl groups are located at different positions on the fluorene ring, which can influence their chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the chlorination of the fluorene ring followed by the introduction of the carboxamide group. The general synthetic route can be summarized as follows:
Chlorination: The fluorene ring is chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated fluorene is then reacted with an amine to introduce the carboxamide group. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The fluorene ring can be oxidized to form fluorenone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorene derivatives with various functional groups.
Scientific Research Applications
These compounds have diverse applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of these compounds depends on their specific biological targets and pathways. For example, in the context of their potential therapeutic applications, these compounds may interact with specific enzymes or receptors to modulate their activity. The presence of the chlorine atom and the carboxamide group can influence their binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
- 6-chloro-2,3,4,9-tetrahydro-1H-indole-1-carboxamide
Uniqueness
The unique structural features of 6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, such as the position of the methyl groups and the presence of the chlorine atom, contribute to their distinct chemical properties and biological activities. These differences can affect their reactivity, solubility, and interactions with biological targets, making them valuable for various research and industrial applications.
Properties
CAS No. |
9013-18-7 |
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Molecular Formula |
C103H108Cl7N7O7 |
Molecular Weight |
1804.2 g/mol |
IUPAC Name |
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |
InChI |
InChI=1S/5C15H16ClNO.2C14H14ClNO/c3*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h3*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17) |
InChI Key |
NYXALROAXMFXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |
Origin of Product |
United States |
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